5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with methoxycarbonyl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters, followed by esterification and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as raw material preparation, reaction optimization, purification, and quality control. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(methoxycarbonyl)-5-(propan-2-yl)benzoic acid
- 3,4,5-trihydroxy-6-[5-methoxy-2-(3-phenylpropanoyl)phenoxy]oxane-2-carboxylic acid
Uniqueness
5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H12N2O4 |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-methoxycarbonyl-1-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-5(2)11-7(9(14)15-3)4-6(10-11)8(12)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
APDBUYFFNYIZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(=O)O)C(=O)OC |
Origin of Product |
United States |
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